

# Comprehensive Physicochemical Profile: 2-(2-Chlorophenyl)ethanethioamide[1]

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## Compound of Interest

Compound Name:	2-(2-Chlorophenyl)ethanethioamide
CAS No.:	673476-96-5
Cat. No.:	B1607807

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## Executive Summary

**2-(2-Chlorophenyl)ethanethioamide** (CAS: 673476-96-5) is a primary thioamide derivative of phenylacetic acid.[1][2] Distinguished by the presence of a sulfur atom in place of the amide oxygen and an ortho-chloro substituent on the phenyl ring, this compound serves as a critical building block in heterocyclic synthesis. Its primary utility lies in the Hantzsch thiazole synthesis, where it acts as the dinucleophilic component to generate 2-substituted thiazoles—scaffolds frequently observed in pharmaceutical agents (e.g., antimicrobial and anti-inflammatory drugs).[1]

This guide details the physicochemical properties, synthetic protocols, and reactivity profile of **2-(2-Chlorophenyl)ethanethioamide**, designed for researchers requiring rigorous technical data.[1]

## Chemical Identity & Physicochemical Properties[2]

[3][4][5][6][7][8][9][10][11]

## Nomenclature & Identifiers

Property	Detail
IUPAC Name	2-(2-Chlorophenyl)ethanethioamide
Common Synonyms	2-(2-Chlorophenyl)thioacetamide; o-Chlorophenylthioacetamide
CAS Number	673476-96-5
Molecular Formula	C H CINS
Molecular Weight	185.67 g/mol
SMILES	<chem>NC(=S)Cc1ccccc1Cl</chem>
InChI Key	GNGSSBBHSWKFC-D-UHFFFAOYSA-N

## Physical Properties

Note: Experimental data for this specific derivative is limited in public literature. Values marked with () are predicted based on structural analogs (e.g., 2-(2-chlorophenyl)acetamide).\*[1]

Property	Value / Description	Context & Causality
Physical State	Solid (Crystalline powder)	Stabilized by intermolecular hydrogen bonding (N-H[1]...S).
Color	Off-white to pale yellow	Thioamides often exhibit yellow coloration due to the $n \rightarrow \pi^*$ transition of the C=S bond.
Melting Point	~100–115 °C (Predicted)*	The oxygen analog (amide) melts at 88°C. Thioamides typically melt 15–30°C higher due to stronger stacking interactions and dipole moments.[1]
Solubility (Water)	Low (< 50 µg/mL)	The lipophilic 2-chlorophenyl moiety dominates the solvation profile.[1]
Solubility (Organic)	High	Soluble in DMSO, Ethanol, Methanol, DCM, and Ethyl Acetate.[1]
LogP (Octanol/Water)	~1.8 – 2.0 (Predicted)	Higher lipophilicity than the amide (LogP ~1.[1]4) due to the sulfur atom's lower polarity compared to oxygen.
pKa	~12–13 (Amide NH)	Weakly acidic; can be deprotonated by strong bases (e.g., NaH) for alkylation.[1]

## Synthetic Protocol: Thionation of Nitriles

The most reliable route to primary thioamides is the addition of hydrogen sulfide to the corresponding nitrile. This method avoids the formation of secondary/tertiary byproducts common in Willgerodt-Kindler reactions.

## Reaction Scheme

[1]

## Step-by-Step Methodology

Safety Precaution: Hydrogen sulfide (H

S) is highly toxic.[1] All operations must be performed in a functioning fume hood with H

S detectors active.

- Preparation: Dissolve 2-(2-chlorophenyl)acetonitrile (10 mmol) in a mixture of Pyridine (10 mL) and Triethylamine (1 mL).

- Saturation: Cool the solution to 0°C. Bubble dry H

S gas slowly through the solution for 30–60 minutes until saturation is achieved.

- Alternative: Use Ammonium Sulfide ((NH

)

S) in ethanol if gas handling is not feasible, though yields may vary.[1]

- Reaction: Seal the vessel (pressure tube recommended) and stir at room temperature for 12–24 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[1] The nitrile spot will disappear, and a more polar, UV-active spot (thioamide) will appear.[1]

- Work-up:

- Pour the reaction mixture into ice-cold water (100 mL).

- The thioamide typically precipitates as a solid.

- Filter the solid and wash copiously with cold water to remove pyridine traces.

- Purification: Recrystallize from Ethanol/Water or Benzene/Hexane to obtain pale yellow needles.

## Reactivity Profile: Hantzsch Thiazole Synthesis

The defining application of **2-(2-Chlorophenyl)ethanethioamide** is its reaction with

$\alpha$ -haloketones to form thiazoles.[1] This pathway exploits the high nucleophilicity of the sulfur atom.

## Mechanism & Pathway

The sulfur atom attacks the

$\alpha$ -carbon of the haloketone (S

2), followed by cyclization via the nitrogen attacking the carbonyl, and finally dehydration to aromatize the ring.



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Figure 1: The Hantzsch Thiazole Synthesis pathway converting the thioamide to a thiazole scaffold.[1][3]

## Spectral Characterization (Typical/Predicted)

Researchers characterizing this compound should look for these diagnostic signals.

### Proton NMR ( $^1\text{H}$ NMR, 400 MHz, DMSO- )

- 9.40 & 9.80 ppm (2H, broad s): NH

protons.[1] These are non-equivalent due to the restricted rotation of the C-N bond (high barrier in thioamides).

- 7.20 – 7.50 ppm (4H, m): Aromatic protons.[1] The 2-chloro substituent causes a complex multiplet pattern, shifting the ortho proton slightly downfield.

- 4.10 ppm (2H, s): Benzylic CH

[1] This signal is downfield relative to the amide analog (~3.5 ppm) due to the anisotropy of the C=S group.

## Carbon-13 NMR ( <sup>13</sup>C NMR, 100 MHz, DMSO- )

- ~202.0 ppm: C=S (Thiocarbonyl). [1] The most diagnostic peak, significantly downfield from C=O (~170 ppm). [1]
- ~48.0 ppm: Benzylic CH
- .
- 127.0 – 135.0 ppm: Aromatic carbons.

## Infrared Spectroscopy (IR, KBr)

- 3150 – 3350 cm<sup>-1</sup>  
: N-H stretch (Primary amide doublet). [1]
- 1620 cm<sup>-1</sup>  
: N-H bending. [1]
- 1100 – 1200 cm<sup>-1</sup>  
: C=S stretching (often mixed with C-N modes). [1]

## Handling, Stability & Safety

- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Thioamides are susceptible to hydrolysis to amides upon prolonged exposure to moisture and heat.
- Hazards:
  - H302: Harmful if swallowed. [4][5]
  - H315/H319: Causes skin and serious eye irritation. [4][5][6]

- Decomposition: Thermal decomposition may release SO<sub>2</sub>, NO<sub>2</sub>, and HCl gases.[1]
- Disposal: Treat as hazardous organosulfur waste. Do not mix with oxidizing agents (risk of sulfoxide/sulfone formation or vigorous reaction).

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